![molecular formula C11H9N5O7 B13853630 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is a novel phenyl derivative known for its potential pharmaceutical applications. This compound is particularly noted for its ability to regulate mitochondrial activity, reduce adiposity, and treat diseases such as diabetes and diabetes-associated complications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves several steps, starting with the preparation of the imidazole ring and subsequent functionalization. The reaction conditions typically include the use of nitro and phenoxy groups to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amine derivatives, while substitution reactions can yield a variety of functionalized imidazole compounds .
Applications De Recherche Scientifique
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on mitochondrial activity and energy metabolism.
Medicine: Investigated for its potential to treat diabetes, obesity, and related metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves its interaction with mitochondrial pathways. The compound is believed to regulate mitochondrial activity by modulating the electron transport chain and influencing energy expenditure. This regulation helps in reducing adiposity and managing metabolic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole derivatives with different substituents.
- Other nitroimidazole derivatives with varying functional groups .
Uniqueness
What sets this compound apart is its specific combination of nitro and phenoxy groups, which confer unique properties in terms of mitochondrial regulation and metabolic effects. This makes it a promising candidate for further research and development in pharmaceutical applications .
Propriétés
Formule moléculaire |
C11H9N5O7 |
|---|---|
Poids moléculaire |
323.22 g/mol |
Nom IUPAC |
5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C11H9N5O7/c1-13-8(5-12-11(13)16(21)22)6-23-10-3-2-7(14(17)18)4-9(10)15(19)20/h2-5H,6H2,1H3 |
Clé InChI |
LRJQZGXEGNOHBH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1[N+](=O)[O-])COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
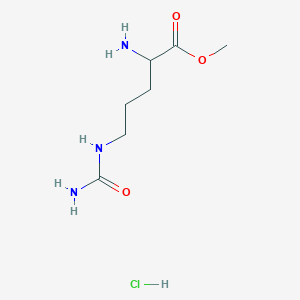
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
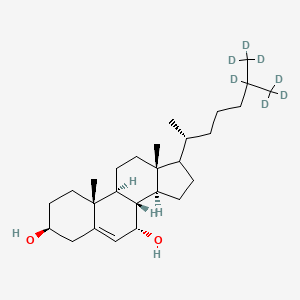
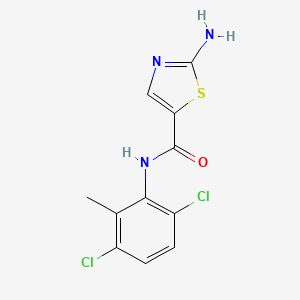
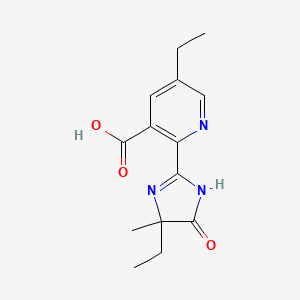

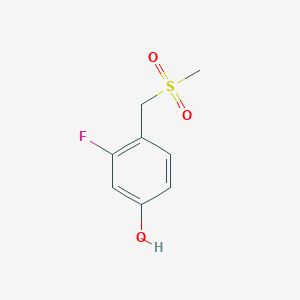
![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
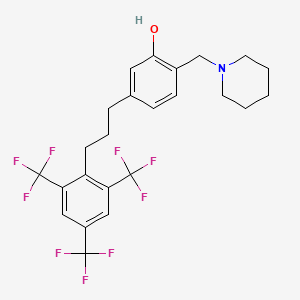
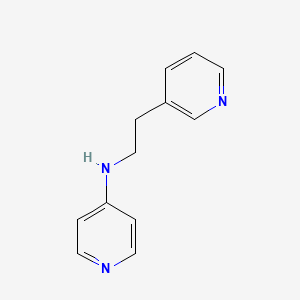
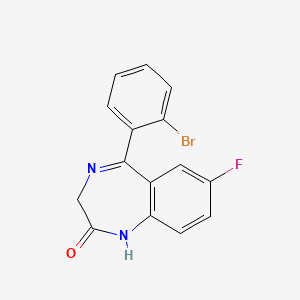
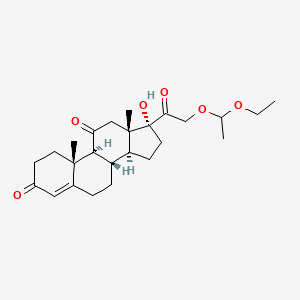
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
